N-(4-fluorophenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O4S/c18-11-1-3-12(4-2-11)19-17(21)16-15(9-10-25-16)24-14-7-5-13(6-8-14)20(22)23/h1-10H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZJUWYJGQKOGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CS2)OC3=CC=C(C=C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the thiophene derivative with an appropriate amine, such as 4-fluoroaniline, under suitable conditions.
Attachment of the Nitrophenoxy Group: The nitrophenoxy group is attached through a nucleophilic aromatic substitution reaction, where the nitrophenol reacts with the thiophene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxygenated derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide
- N-(4-bromophenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide
- N-(4-methylphenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide
Uniqueness
N-(4-fluorophenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs.
Biological Activity
N-(4-fluorophenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C17H11FN2O4S
- CAS Number : 252026-86-1
- IUPAC Name : this compound
The compound consists of a thiophene ring substituted with a carboxamide group, a fluorophenyl group, and a nitrophenoxy group, which contribute to its biological activity.
The biological activity of this compound is believed to involve interactions with specific molecular targets. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects. Detailed studies are necessary to elucidate the precise molecular mechanisms and pathways involved in its action.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have evaluated its effectiveness against various pathogens, with findings indicating:
- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.22 to 0.25 μg/mL against several bacterial strains, indicating potent antibacterial activity .
- Bactericidal Activity : The compound was effective in time-kill assays and demonstrated bactericidal effects against Staphylococcus aureus and Staphylococcus epidermidis, with significant inhibition of biofilm formation compared to standard antibiotics like Ciprofloxacin .
| Pathogen | MIC (μg/mL) | Bactericidal Activity |
|---|---|---|
| Staphylococcus aureus | 0.22 | Yes |
| Staphylococcus epidermidis | 0.25 | Yes |
| Escherichia coli | 0.5 | Yes |
| Pseudomonas aeruginosa | 1.0 | Yes |
Anticancer Activity
In addition to antimicrobial properties, preliminary studies suggest that this compound may possess anticancer potential. Research indicates that this compound could inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Further investigations are required to confirm these findings and understand the underlying mechanisms.
Toxicity Profile
Toxicological assessments have indicated that this compound exhibits low hemolytic activity (ranging from 3.23% to 15.22%) and noncytotoxicity with IC50 values greater than 60 μM, suggesting a favorable safety profile for further development as a therapeutic agent .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study conducted on various derivatives of thiophene compounds highlighted the superior antimicrobial activity of this compound compared to other derivatives, showcasing its potential as a lead compound for antibiotic development .
- Synergistic Effects : The compound exhibited synergistic effects when combined with existing antibiotics like Ciprofloxacin and Ketoconazole, reducing their MICs significantly, which could enhance therapeutic efficacy against resistant strains .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(4-fluorophenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of the thiophene-2-carboxamide core with fluorophenyl and nitrophenoxy substituents. Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for amide bond formation), and catalysts like HATU for efficient coupling . Purification via column chromatography or recrystallization is essential to achieve >95% purity. Microwave-assisted synthesis can reduce reaction times by 40–60% while maintaining yields .
Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.6 ppm, nitrophenoxy protons at δ 8.1–8.3 ppm) .
- IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretching) validate functional groups .
- HPLC-MS : To assess purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 403.3) .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Start with in vitro assays:
- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
- Cell viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses .
- Anti-inflammatory activity : Measure COX-2 inhibition via ELISA .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?
- Methodological Answer :
- Substituent variation : Replace the 4-nitrophenoxy group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic effects .
- Scaffold hopping : Integrate heterocycles (e.g., oxadiazole) to improve metabolic stability .
- Pharmacokinetic profiling : Use Caco-2 cell monolayers to assess permeability and microsomal assays for metabolic stability .
Q. What computational strategies are effective in predicting binding modes and target interactions?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR (PDB: 1M17). Prioritize poses with hydrogen bonds to the fluorophenyl group and π-π stacking with nitrophenoxy .
- MD simulations : GROMACS for 100 ns trajectories to evaluate binding stability (RMSD < 2 Å) .
- QSAR models : Use CoMFA/CoMSIA to correlate substituent properties (e.g., logP, polar surface area) with activity .
Q. How can contradictory data in reported biological activities be resolved?
- Methodological Answer :
- Dose-response refinement : Test narrower concentration ranges (e.g., 0.1–10 µM) to identify sub-µM IC₅₀ values .
- Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to rule out non-specific effects .
- In vivo validation : Murine models (e.g., xenografts for anticancer activity) with PK/PD correlation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
